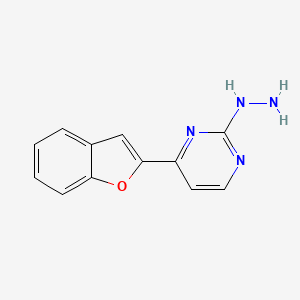

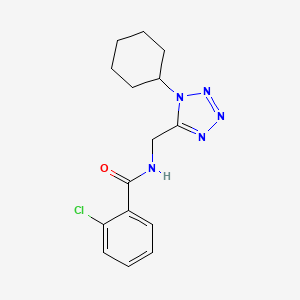

4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzofuran and pyrimidine derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, functionalized benzofuran-pyrazole scaffolds were synthesized through a four-step reaction, starting with o-alkyl derivatives of salicyaldehyde and progressing through various condensation and coupling reactions . Similarly, novel pyrimido[4,5-d]pyrimidine derivatives were synthesized, indicating the versatility of pyrimidine chemistry in creating a wide array of substituted compounds . These methods could potentially be adapted for the synthesis of "4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzofuran and pyrimidine derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction . Computational methods like density functional theory (DFT) are also employed to optimize the molecular geometry and predict various properties . These techniques would be essential in determining the molecular structure of "4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine" and understanding its electronic and spatial configuration.

Chemical Reactions Analysis

Benzofuran and pyrimidine derivatives participate in a variety of chemical reactions. For example, hydrazino derivatives of pyrimidines have been synthesized and shown to undergo further reactions to form hydrazono derivatives and novel pentacyclic compounds . The reactivity of the hydrazine group in "4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine" would likely be a key feature in its chemical behavior, allowing for the formation of various derivatives through reactions with aldehydes, ketones, and other electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran and pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's antimicrobial and antioxidant activities . Theoretical calculations such as natural bond orbital (NBO) analysis, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) can provide insights into the reactivity and stability of these compounds . These analyses would be relevant for "4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine" to predict its behavior in biological systems or as a potential pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

- Novel benzofuran-2-yl pyrazole pyrimidine derivatives have been synthesized, showing potential as thymidylate synthase inhibitors and exhibiting cytotoxic activity against HEPG2 (human liver carcinoma cell line) (El-Zahar et al., 2011).

Imaging Agents for Alzheimer’s Disease

- Benzofuran derivatives, including compounds similar to 4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine, have been synthesized and studied as potential amyloid imaging agents for detecting B-amyloid plagues in Alzheimer’s disease (Labib, 2013).

Antimicrobial Activity

- Compounds containing benzofuran moieties have been synthesized and found to have significant antimicrobial activities against both gram-positive and gram-negative bacteria (Abdelhamid et al., 2008).

Anti-HIV, Anticancer, and Antimicrobial Agents

- A series of benzofuran derivatives have been synthesized and evaluated for their anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds showed potential as anti-HIV agents and mild antifungal activity (Rida et al., 2006).

Synthesis and Biological Activities

- Various pyrimidines and isoxazoles bearing benzofuran moieties have been synthesized, demonstrating significant biological activities, including antimicrobial properties (Shankar et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological activities and potential applications as drugs. This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Eigenschaften

IUPAC Name |

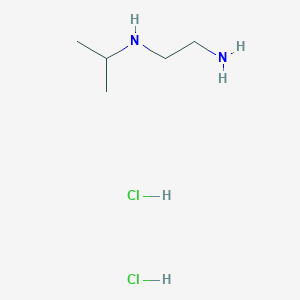

[4-(1-benzofuran-2-yl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c13-16-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)17-11/h1-7H,13H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGFSJYUUBCLHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC=C3)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Benzofuran-2-yl)-2-hydrazinopyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2503180.png)

![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)

![2-({[1,1'-biphenyl]-4-yl}formamido)-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2503190.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503191.png)

![Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate](/img/structure/B2503194.png)

![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2503202.png)